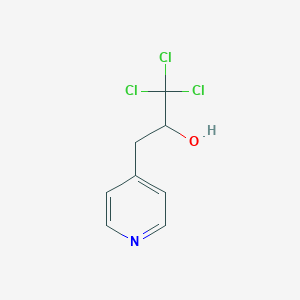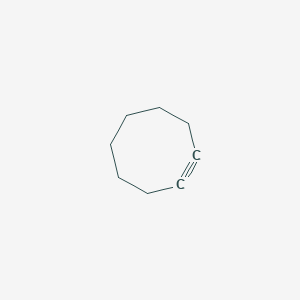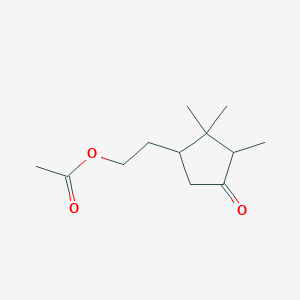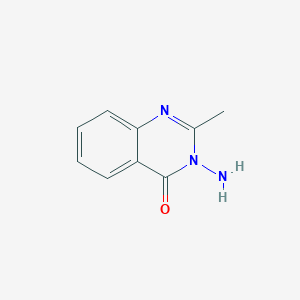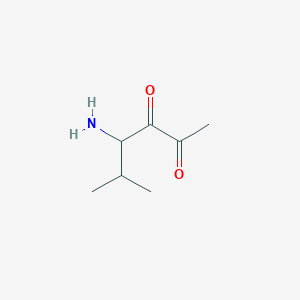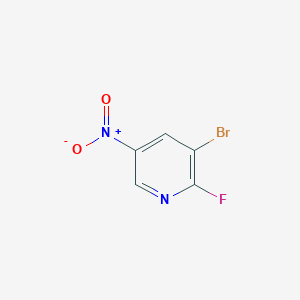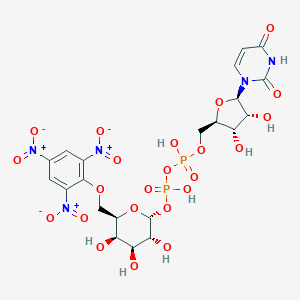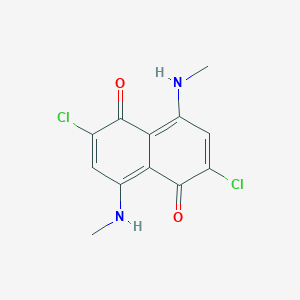
(2S,5R)-2,6-diamino-5-fluorohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2,6-diamino-5-fluorohexanoic acid is a fluorinated analogue of lysine, which has been widely studied for its potential as a building block for the synthesis of novel peptidomimetics. This compound has also been investigated for its potential as a therapeutic agent due to its ability to inhibit enzymes involved in the biosynthesis of bacterial cell walls.
Wirkmechanismus
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been shown to inhibit enzymes involved in the biosynthesis of bacterial cell walls, specifically the enzymes MurC and MurD. This inhibition leads to a disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been shown to have low toxicity and good pharmacokinetic properties. It has also been shown to have good stability in biological fluids, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S,5R)-2,6-diamino-5-fluorohexanoic acid is its ability to inhibit enzymes involved in the biosynthesis of bacterial cell walls, which makes it a potential therapeutic agent for the treatment of bacterial infections. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions that could be pursued with (2S,5R)-2,6-diamino-5-fluorohexanoic acid. One area of research could focus on the synthesis of novel peptidomimetics using this compound as a building block. Another area of research could focus on the development of (2S,5R)-2,6-diamino-5-fluorohexanoic acid as a therapeutic agent for the treatment of bacterial infections. Further studies could also investigate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
(2S,5R)-2,6-diamino-5-fluorohexanoic acid can be synthesized in several ways. One common method involves the reaction of 1,4-diaminobutane with 5-fluorovaleraldehyde in the presence of a reducing agent. Another method involves the reaction of 5-fluorovaleraldehyde with N-Boc-2,6-diaminohexanoic acid followed by deprotection of the amine groups.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These compounds have potential therapeutic applications in a variety of areas, including cancer, infectious diseases, and inflammation.
Eigenschaften
CAS-Nummer |
130793-72-5 |
|---|---|
Produktname |
(2S,5R)-2,6-diamino-5-fluorohexanoic acid |
Molekularformel |
C6H13FN2O2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2S,5R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5+/m1/s1 |
InChI-Schlüssel |
HILHCIBEZCWKBD-UHNVWZDZSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)F |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CN)F |
Synonyme |
L-Lysine, 5-fluoro-, (5R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





